Isoxazolidine

概要

説明

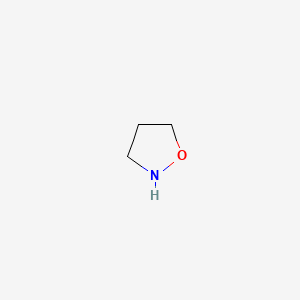

Isoxazolidine is an organic compound with the formula (CH₂)₃(NH)O. It belongs to the family of heterocyclic compounds, characterized by a five-membered ring containing nitrogen and oxygen atoms at the 1 and 2 positions, respectively . Isoxazolidines are saturated analogues of isoxazoles and are isomeric with oxazolidines, where the nitrogen and oxygen atoms are separated by one carbon . These compounds are influential building blocks for bioactive molecules and natural products .

準備方法

Isoxazolidines can be synthesized through various methods, with the most common being the 1,3-dipolar cycloaddition reaction between nitrones and alkenes . This reaction is highly regioselective and can yield isoxazolidines with high efficiency. For example, the reaction of electron-deficient 3,5-dimethylacryloylpyrazole olefin with C, N-diarylnitrones using a nickel (II) catalyst can produce isoxazolidines with 100% regioselectivity and up to 99% yield .

Industrial production methods often involve similar cycloaddition reactions, but with optimized conditions to ensure scalability and cost-effectiveness. Non-catalyzed cycloaddition processes, intramolecular cycloaddition reactions, and catalyzed cycloaddition reactions are also employed for the synthesis of isoxazolidine derivatives .

化学反応の分析

Isoxazolidines undergo various chemical reactions, including:

Oxidation: Isoxazolidines can be oxidized to form isoxazoles.

Reduction: Reduction reactions can convert isoxazolidines to amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazolidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include isoxazoles, amino alcohols, and various substituted isoxazolidines .

科学的研究の応用

Antitumor Applications

Isoxazolidine derivatives have shown promising antitumor activity, particularly against breast cancer cells. A recent study synthesized several novel this compound compounds and evaluated their efficacy using MTT assays against MCF-7 breast cancer cells, revealing notable results:

- Compound IZ3 : IC50 value of 32.49 µg/ml, demonstrating significant antitumor activity.

- Compounds IZ1 and IZ2 : IC50 values of 64 µg/ml and 128 µg/ml, respectively.

These findings suggest that this compound derivatives could serve as effective candidates for targeted breast cancer therapies, warranting further investigation in preclinical models and clinical trials .

Antiviral and Antibacterial Properties

Isoxazolidines have been identified as biologically active compounds with antiviral and antibacterial properties. Their structure allows them to mimic nucleosides and other biologically relevant molecules, making them suitable for drug design:

- Antiviral Activity : this compound derivatives have been developed as nucleoside analogs, potentially useful against viral infections.

- Antibacterial Properties : Research indicates that certain isoxazolidines exhibit significant antibacterial effects, contributing to the development of new antibiotics .

Synthesis Methodologies

The synthesis of isoxazolidines typically involves 1,3-dipolar cycloaddition reactions. This method allows for high regio-, stereo-, and enantioselectivity in the formation of this compound rings:

- 1,3-Dipolar Cycloaddition : Utilizes nitrones and alkenes as dipoles and dipolarophiles, respectively. This approach facilitates the synthesis of diverse this compound derivatives that can be tailored for specific biological activities .

- Recent Advances : New synthetic routes have been developed that enhance the efficiency and yield of this compound production, including copper-catalyzed transformations and methodologies that allow for modifications at various positions on the ring .

Case Study 1: Antitumor Activity Against Breast Cancer

A detailed study conducted on a series of this compound derivatives demonstrated their selective antitumor activity against MCF-7 cells. The compounds were synthesized through a series of chemical reactions involving nitrones and alkenes, followed by biological evaluation using standard assays.

| Compound | IC50 Value (µg/ml) | Activity |

|---|---|---|

| IZ3 | 32.49 | Significant |

| IZ1 | 64 | Moderate |

| IZ2 | 128 | Lower |

This study highlights the potential of isoxazolidines in developing targeted cancer therapies .

Case Study 2: Antiviral Applications

Another research focused on synthesizing this compound derivatives as potential antiviral agents. The derivatives were tested against various viruses, showing promising results in inhibiting viral replication. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the ring could enhance antiviral efficacy.

作用機序

The mechanism of action of isoxazolidines involves their interaction with specific molecular targets and pathways. For example, some isoxazolidine derivatives exert their effects by inhibiting enzymes or binding to receptors involved in biological processes . The exact mechanism can vary depending on the specific structure and functional groups of the this compound compound.

類似化合物との比較

Isoxazolidines are similar to other heterocyclic compounds such as isoxazoles and oxazolidines. they are unique due to their specific ring structure and the presence of adjacent nitrogen and oxygen atoms . This unique structure imparts distinct chemical and biological properties to isoxazolidines, making them valuable in various applications.

Similar Compounds

Isoxazoles: Five-membered rings with nitrogen and oxygen atoms at the 1 and 2 positions, but with a double bond.

Oxazolidines: Five-membered rings with nitrogen and oxygen atoms separated by one carbon.

Isoxazolidines stand out due to their saturated ring structure, which provides different reactivity and stability compared to their unsaturated counterparts .

生物活性

Isoxazolidine is a five-membered heterocyclic compound characterized by the presence of both nitrogen and oxygen atoms in its structure. This compound has garnered significant attention due to its diverse biological activities, which have implications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, synthesis methodologies, and case studies.

Structural Overview

Isoxazolidines are derived from isoxazole compounds and can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. The typical structure of this compound includes a cyclic arrangement of four carbon atoms and one nitrogen atom, with an additional nitrogen atom in the adjacent position (Figure 1).

| Compound | Structure |

|---|---|

| This compound | This compound Structure |

Synthesis of Isoxazolidines

Recent studies have explored multiple synthetic routes to produce isoxazolidines with varying functional groups. For example, a study reported the synthesis of novel this compound derivatives via 1,3-dipolar cycloaddition of nitrone with alkenes, yielding compounds with high regioselectivity and stereoselectivity . Another method involved using copper-catalyzed transformations to efficiently generate isoxazolidines from oxime ethers and sulfonyl azides .

Biological Activities

Isoxazolidines exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Several derivatives have shown promising antimicrobial properties against various pathogens. For instance, enantiopure isoxazolidines synthesized from (-)-menthone-derived nitrones demonstrated significant antibacterial effects against Gram-positive bacteria .

- Anticancer Properties : Research has indicated that certain this compound derivatives possess anticancer activity. A study highlighted the potential of these compounds in inhibiting tumor growth in vitro and in vivo models .

- Anti-inflammatory Effects : Isoxazolidines have been investigated for their anti-inflammatory properties. Compounds derived from this compound structures were found to reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .

Case Studies

- Antibacterial Activity Evaluation : A series of enantiopure isoxazolidines were synthesized and evaluated for their antibacterial activity. The results indicated that specific substitutions on the this compound ring enhanced their efficacy against resistant bacterial strains .

- Anticancer Screening : In a study assessing the anticancer potential of various this compound derivatives, it was found that compounds with electron-donating groups exhibited increased cytotoxicity against cancer cell lines compared to those with electron-withdrawing groups .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of isoxazolidines:

- Yield Optimization : The synthesis process can significantly affect the yield and biological activity of this compound derivatives. For example, yields as high as 95% were achieved under optimized reaction conditions using specific catalysts like Pd/C for ring-opening reductions .

- Mechanistic Insights : Studies employing DFT methods have provided insights into the reactivity and selectivity of 1,3-dipolar cycloaddition reactions involving isoxazolidines, revealing how electronic effects influence biological outcomes .

特性

IUPAC Name |

1,2-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-4-5-3-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIISBYKBBMFLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198445 | |

| Record name | Isoxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-72-3 | |

| Record name | Isoxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。